molecular formula C10H18N2O2 B13214493 (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine

Cat. No.: B13214493
M. Wt: 198.26 g/mol
InChI Key: KPFOCQLMFRGUOL-IUCAKERBSA-N
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Description

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a pyrrolidine-1-carbonyl group. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxy and carbonyl functional groups under controlled conditions. The reaction may require the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

[(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H18N2O2/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

KPFOCQLMFRGUOL-IUCAKERBSA-N

Isomeric SMILES

CO[C@H]1C[C@H](NC1)C(=O)N2CCCC2

Canonical SMILES

COC1CC(NC1)C(=O)N2CCCC2

Origin of Product

United States

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